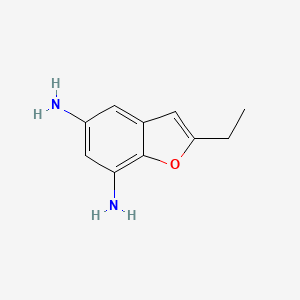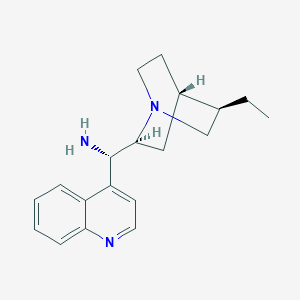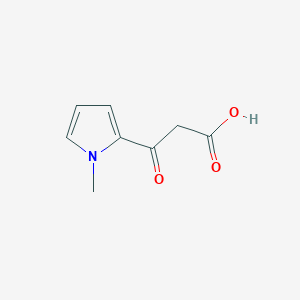![molecular formula C6H8N4O B12858651 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is a nitrogen-containing heterocyclic compound Heterocyclic compounds are a significant class of organic compounds that contain a ring structure composed of at least one atom other than carbon This particular compound features a pyrrole ring fused with another pyrrole ring, forming a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanoketones with ammonia or amines can lead to the formation of the desired pyrrole derivatives . Another approach involves the use of enals and pyrrol-4-ones in a [3+3] annulation reaction catalyzed by N-heterocyclic carbenes, which provides the core structure with good enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available and inexpensive starting materials, along with efficient catalytic systems, can enhance the feasibility of large-scale production. Additionally, the development of continuous flow processes and automation can further streamline the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds also feature a fused pyrrole ring and have been studied for their potential as drug candidates.
Uniqueness
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug discovery further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2 |
Clave InChI |
UPAZBPKDLALLHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=C(N2O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)

![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)






![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)




